An In-depth Technical Guide to Methylene Simvastatin: Chemical Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to Methylene Simvastatin: Chemical Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylene simvastatin, identified as a significant process-related impurity and potential degradant of the blockbuster drug simvastatin, warrants a thorough understanding within the pharmaceutical sciences. This technical guide provides a comprehensive overview of methylene simvastatin, covering its chemical identity, formation pathways, and physicochemical properties. Detailed methodologies for its analytical characterization, including spectroscopic and chromatographic techniques, are presented to support robust quality control and impurity profiling. While direct pharmacological data on methylene simvastatin remains limited, this guide outlines the established protocols for assessing HMG-CoA reductase inhibition, providing a framework for evaluating the biological implications of this impurity. This document is intended to serve as a critical resource for researchers and professionals engaged in the development, manufacturing, and analysis of simvastatin, ensuring drug quality and patient safety.
Introduction: The Significance of Methylene Simvastatin as a Process-Related Impurity
Simvastatin is a leading semi-synthetic statin derived from the fermentation product of Aspergillus terreus.[1] It functions as a prodrug that, upon hydrolysis to its β-hydroxy acid form, competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] The intricate multi-step synthesis of simvastatin from lovastatin presents several challenges, including the potential formation of various process-related impurities.[3][4] Among these, methylene simvastatin has been identified as a critical impurity that requires careful monitoring and control.
Methylene simvastatin, also known by its pharmacopeial designation as Simvastatin EP Impurity G or Simvastatin USP Related Compound G, is characterized by the presence of an exocyclic methylene group within its hexahydronaphthalene ring system.[5][6] Its formation can occur through several mechanisms during the synthesis of simvastatin, including incomplete reduction steps, side-elimination reactions, or base-catalyzed dehydration.[5] Furthermore, forced degradation studies have shown that simvastatin can degrade under various stress conditions to form methylene simvastatin, highlighting the importance of understanding its stability profile.[7][8][9]
Given the stringent regulatory requirements for impurity profiling in pharmaceutical products, a comprehensive understanding of methylene simvastatin's chemical properties and analytical behavior is paramount for drug development professionals. This guide aims to provide an in-depth technical resource on methylene simvastatin, from its fundamental chemical structure to the practical aspects of its analysis and potential biological relevance.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical identity and physical properties of methylene simvastatin is foundational for its effective analysis and control.
Chemical Structure and Nomenclature
The definitive chemical structure of methylene simvastatin is presented below, illustrating the key difference from the parent simvastatin molecule—the exocyclic double bond.
Table 1: Chemical Identity of Methylene Simvastatin
| Attribute | Value |
| Systematic (IUPAC) Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate[10] |
| Synonyms | Methylene Simvastatin, Simvastatin EP Impurity G, Simvastatin USP Related Compound G, Simvastatin-3-en, 2"-Desethyl-2"-vinyl simvastatin[6][10] |
| CAS Number | 1449248-72-9[11] |
| Molecular Formula | C₂₅H₃₆O₅ |
| Molecular Weight | 416.55 g/mol |
Note on CAS Numbers: It is important to distinguish Methylene Simvastatin (CAS: 1449248-72-9) from a similarly named compound, "3-Methylene simvastatin impurity" (CAS: 79902-62-8), which has a different molecular formula (C₂₆H₃₈O₅) and molecular weight (430.58 g/mol ).[12][13] This guide focuses on the former, which is the recognized pharmacopeial impurity.
Physicochemical Properties
The introduction of the methylene group can influence the physicochemical properties of the molecule, which in turn affects its chromatographic behavior and potential biological activity.
Table 2: Physicochemical Properties of Methylene Simvastatin and Simvastatin
| Property | Methylene Simvastatin | Simvastatin |
| Molecular Formula | C₂₅H₃₆O₅ | C₂₅H₃₈O₅ |
| Molecular Weight | 416.55 g/mol | 418.57 g/mol |
| Topological Polar Surface Area (TPSA) | 72.8 Ų (Predicted) | 72.8 Ų (Predicted) |
| logP (Predicted) | 4.5 (Predicted) | 4.7 (Predicted) |
The structural similarity between methylene simvastatin and simvastatin results in comparable predicted values for TPSA and logP. However, the presence of the double bond in methylene simvastatin can lead to subtle differences in polarity, which is a key factor in chromatographic separation.
Formation and Synthesis Considerations
Methylene simvastatin is not intentionally synthesized as an active pharmaceutical ingredient but rather emerges as a byproduct of simvastatin production and degradation. Understanding its formation is crucial for developing effective control strategies.
Formation as a Process-Related Impurity
The commercial synthesis of simvastatin typically starts from lovastatin and involves a multi-step process.[3] Methylene simvastatin can be generated during these steps through:
-
Incomplete Reduction: If a reduction step intended to saturate a double bond in a precursor is incomplete, it can lead to the formation of the methylene analogue.
-
Side-Elimination Reactions: The presence of certain reagents or reaction conditions can promote the elimination of a leaving group, resulting in the formation of a double bond.
-
Base-Catalyzed Dehydration: In the presence of a base, a hydroxyl group can be eliminated, leading to the formation of an unsaturated bond.[5]
The following diagram illustrates a generalized synthetic pathway for simvastatin from lovastatin and highlights the potential points where methylene simvastatin could be formed.
Caption: Generalized synthetic pathway of simvastatin and potential formation routes of methylene simvastatin.
Formation as a Degradation Product
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. Studies on simvastatin have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress.[7][8][9] Methylene simvastatin has been identified as a potential degradation product under these conditions, likely arising from dehydration of the simvastatin molecule.
Analytical Characterization
The accurate detection and quantification of methylene simvastatin are critical for ensuring the quality and safety of simvastatin drug products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating methylene simvastatin from simvastatin and other related impurities.
Table 3: Typical Chromatographic Conditions for Simvastatin Impurity Profiling
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good hydrophobic retention and separation of statins. |
| Mobile Phase A | 0.1% Formic acid in Water or Acetate/Phosphate Buffer | Controls ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for elution. |
| Gradient Elution | A gradient of Mobile Phase B | Enables the separation of compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.6 mL/min | Optimized for column dimensions and particle size. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at ~238 nm | Wavelength of maximum absorbance for simvastatin and related compounds. |
Experimental Protocol: UHPLC Method for Simvastatin Impurity Profiling
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve reference standards of simvastatin and its impurities (including methylene simvastatin) in a suitable diluent (e.g., acetonitrile/water) to prepare stock solutions.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Prepare sample solutions by dissolving the drug substance or crushed tablets in the diluent to a known concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the UHPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions into the UHPLC system.
-
Run the gradient elution program and collect the chromatograms.
-
-
Data Analysis:
-
Identify the peaks corresponding to simvastatin and its impurities based on their retention times compared to the reference standards.
-
Quantify the impurities using an appropriate method (e.g., external standard, area normalization).
-
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of methylene simvastatin.
4.2.1. Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. The high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecular structure.
The fragmentation of simvastatin typically involves the loss of the ester side chain and subsequent dehydration.[14] A similar fragmentation pattern would be expected for methylene simvastatin, with adjustments for the presence of the double bond.
Caption: Conceptual mass spectrometry fragmentation pathway for methylene simvastatin.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are definitive techniques for the structural elucidation of organic molecules. While specific, publicly available, fully assigned NMR data for methylene simvastatin is scarce, the expected spectra would show characteristic signals for the exocyclic methylene protons and carbon.
Table 4: Predicted Key NMR Signals for Methylene Simvastatin
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.8 - 5.2 | Singlets or doublets | Exocyclic methylene protons (=CH₂) |
| ¹³C | ~110 - 120 | - | Exocyclic methylene carbon (=CH₂) |
| ¹³C | ~140 - 150 | - | Quaternary carbon of the double bond (>C=) |
The complete assignment of the NMR spectra would require 2D NMR techniques such as COSY, HSQC, and HMBC.[15]
4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of methylene simvastatin would be very similar to that of simvastatin, with the potential for a weak C=C stretching vibration in the region of 1640-1680 cm⁻¹.
Table 5: Key FT-IR Absorption Bands for Simvastatin and Expected for Methylene Simvastatin
| Wavenumber (cm⁻¹) | Functional Group |
| ~3550 | O-H stretch (hydroxyl) |
| ~2960 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1700 | C=O stretch (lactone) |
| ~1640-1680 | C=C stretch (alkene) - Expected for Methylene Simvastatin |
Pharmacological and Toxicological Considerations
The presence of impurities in a drug product raises concerns about their potential pharmacological activity and toxicity. While there is a lack of specific published studies on the biological activity of methylene simvastatin, its structural similarity to simvastatin suggests that it could potentially interact with HMG-CoA reductase.
HMG-CoA Reductase Inhibitory Activity
The primary mechanism of action of statins is the inhibition of HMG-CoA reductase.[2] It is plausible that methylene simvastatin, in its hydrolyzed β-hydroxy acid form, could also exhibit inhibitory activity. However, the presence of the methylene group may alter its binding affinity to the active site of the enzyme, potentially leading to a different potency compared to simvastatin.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a test compound like methylene simvastatin.[16][17][18]
-
Reagents and Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (methylene simvastatin) and positive control (simvastatin acid)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.
-
Initiate the reaction by adding HMG-CoA reductase and HMG-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for HMG-CoA reductase inhibition assay.
Pharmacokinetics and Pharmacodynamics
There is no available data on the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of methylene simvastatin. Further research would be needed to understand its metabolic fate and in vivo effects.
Conclusion and Future Perspectives
Methylene simvastatin is a well-defined and critical impurity in the manufacturing of simvastatin. This guide has provided a comprehensive overview of its chemical structure, formation pathways, and analytical characterization. The provided experimental protocols and data serve as a valuable resource for researchers and quality control professionals.
A significant knowledge gap remains regarding the pharmacological and toxicological profile of methylene simvastatin. Future research should focus on:
-
Definitive Spectroscopic Characterization: Publishing fully assigned ¹H and ¹³C NMR spectra, along with detailed MS fragmentation analysis.
-
Pharmacological Evaluation: Conducting in vitro HMG-CoA reductase inhibition assays to determine its potency relative to simvastatin.
-
In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of methylene simvastatin in animal models.
A deeper understanding of the biological effects of methylene simvastatin will contribute to a more comprehensive risk assessment and ensure the continued safety and efficacy of simvastatin-based therapies.
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